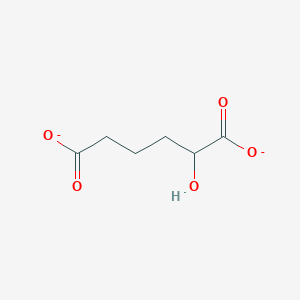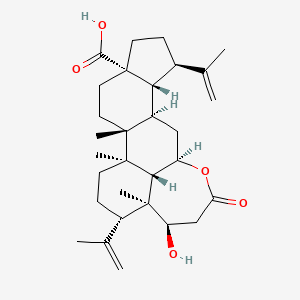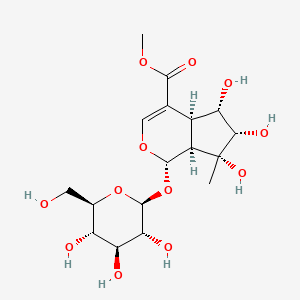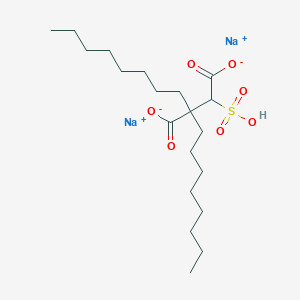
Sodium Dioctylsulphosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt.
Scientific Research Applications
Enhanced Biodegradation in Waste Treatment
Ushani et al. (2017) explored the use of dioctyl sodium sulphosuccinate (DOSS) in the pretreatment of waste activated sludge. They found that DOSS coupled with ultrasound pretreatment improved the lysis rate of sludge and significantly reduced the energy required for the process. This suggests that DOSS can make waste treatment processes more efficient and energetically positive (Ushani et al., 2017).
Applications in Analytical Chemistry
Venkatesan and Menon (2014) studied the impact of sodium dioctylsulphosuccinate on the tensammetric curve in the context of analytical chemistry. Their research highlighted the surfactant's influence on the dropping mercury electrode capacity, indicating its potential utility in electrochemical analysis (Venkatesan & Menon, 2014).
Influence on Micellar Behavior in Solvent Mixtures
Dey et al. (2016) investigated the aggregation and counterion binding behavior of sodium dioctylsulphosuccinate (AOT) in acetonitrile-water mixtures. Their research contributes to understanding the surfactant's properties in various solvent environments, which is crucial for applications in chemistry and materials science (Dey et al., 2016).
Role in Supercritical Fluid Chromatography
Suto et al. (1997) utilized Dioctylsulphosuccinate Sodium Salt in supercritical fluid chromatography, demonstrating its effectiveness in enhancing analytical separation of ephedrine alkaloids. This shows its potential use in improving chromatographic techniques (Suto et al., 1997).
Potential in Nanosized Supramolecular Delivery Systems
Varlamova et al. (2019) explored the efficiency of fenbendazole, a helminth treatment, when used with nanosized supramolecular delivery systems incorporating dioctylsulphosuccinate sodium. This suggests potential applications in veterinary medicine and drug delivery systems (Varlamova et al., 2019).
properties
Product Name |
Sodium Dioctylsulphosuccinate |
|---|---|
Molecular Formula |
C20H36Na2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
disodium;2,2-dioctyl-3-sulfobutanedioate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-3-5-7-9-11-13-15-20(19(23)24,16-14-12-10-8-6-4-2)17(18(21)22)28(25,26)27;;/h17H,3-16H2,1-2H3,(H,21,22)(H,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
YHAIUSTWZPMYGG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |
synonyms |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



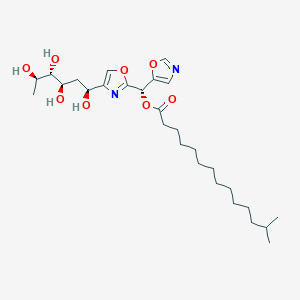
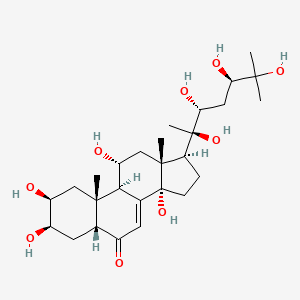


![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
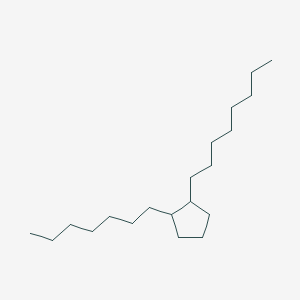
![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
